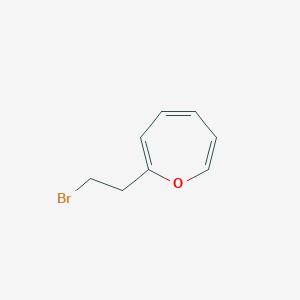

2-(2-Bromoethyl)oxepine

Description

Structure

3D Structure

Properties

CAS No. |

832110-93-7 |

|---|---|

Molecular Formula |

C8H9BrO |

Molecular Weight |

201.06 g/mol |

IUPAC Name |

2-(2-bromoethyl)oxepine |

InChI |

InChI=1S/C8H9BrO/c9-6-5-8-4-2-1-3-7-10-8/h1-4,7H,5-6H2 |

InChI Key |

URWRICYJAVWLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(OC=C1)CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxepine Core Structures and Precursors to 2 2 Bromoethyl Oxepine

Cyclization Strategies for Oxepine Ring Formation

The construction of the seven-membered oxepine ring is a significant challenge in organic synthesis. A variety of cyclization strategies have been developed to address this, ranging from radical processes to metal-catalyzed reactions and pericyclic rearrangements. These methods provide the foundational frameworks for precursors to functionalized oxepines.

Radical Cyclization Approaches for Oxepane (B1206615) Moiety Construction

Radical cyclizations are a powerful tool for the formation of cyclic systems, including the seven-membered oxepane ring. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular addition to a tethered unsaturated moiety. beilstein-journals.org While less common than for five- and six-membered rings, radical cyclizations have been successfully applied to the synthesis of oxepanes. rsc.org These reactions can be initiated by various means, including the use of radical initiators like azobisisobutyronitrile (AIBN) with reagents such as tributyltin hydride (Bu3SnH). beilstein-journals.org

Electrochemical methods also offer a reagent-free alternative for initiating radical cyclizations. Anodic oxidation can generate radical cations from substrates like enol ethers, which then cyclize intramolecularly. beilstein-journals.org For instance, the anodic intramolecular cyclization of olefins bearing a tethered alcohol can produce oxepane structures. This process involves a single electron oxidation to form a radical cation, which then cyclizes. Further oxidation and trapping by a nucleophile complete the reaction. beilstein-journals.org

A key challenge in radical cyclizations to form seven-membered rings is controlling the regioselectivity of the ring closure (7-endo vs. 6-exo). The success of these reactions often depends on substrate preorganization and the specific reaction conditions employed.

Lewis Acid-Mediated Cyclizations in Oxepine Synthesis

Lewis acid-mediated cyclizations represent a cornerstone in the synthesis of cyclic ethers, including oxepanes and oxepines. rsc.orgnih.gov These reactions typically involve the activation of a functional group by a Lewis acid, which promotes an intramolecular nucleophilic attack by an oxygen atom to form the seven-membered ring. researchgate.netnih.gov A variety of Lewis acids have been employed for this purpose, including TMSOTf, BF3•OEt2, Sc(OTf)3, and Dy(OTf)3. purdue.edunih.gov

One common strategy is the Prins-type cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of a Lewis acid. nih.gov While this often leads to six-membered rings, careful selection of substrates and reaction conditions can favor the formation of seven-membered oxacycles. nih.govnih.gov For example, BF3•OEt2 has been used to catalyze the cyclization of certain vinyl sulfides to yield oxocene derivatives, demonstrating the feasibility of forming medium-sized rings. nih.gov

Another powerful approach involves the Lewis acid-promoted cyclization of bis-epoxides or the intramolecular attack of a hydroxyl group onto a Lewis acid-coordinated epoxide. researchgate.netrsc.org The enantioselective hydrolysis of one epoxide in a diepoxide substrate, followed by the intramolecular cyclization of the resulting diol, can afford oxepanes with high stereocontrol. rsc.org Furthermore, Lewis acids like Zn(OTf)2 can catalyze the cyclization of alkynols with N,O-aminals, leading to the formation of oxepenes through an electrophilic aminomethyloxygenative cyclization process. csic.esresearchgate.net

The table below summarizes various Lewis acids and their applications in the synthesis of seven-membered oxacycles.

| Lewis Acid | Substrate Type | Product | Key Features |

| BF₃·OEt₂ | Vinyl sulfide | Oxocene | Promotes intramolecular Prins reaction. nih.gov |

| TMSOTf | Homoallylic alcohol & aldehyde | Oxepane/Oxocene | Used in Prins-type cyclizations. purdue.edu |

| Sc(OTf)₃ | Alkenol & aldehyde | Tetrahydropyran (B127337)/Oxocene | Efficient but can lead to mixtures. nih.gov |

| Dy(OTf)₃ | Alkenol & aldehyde | Tetrahydropyran/Oxocene | Less moisture-sensitive alternative to Sc(OTf)₃. nih.gov |

| Zn(OTf)₂ | Alkynol & N,O-aminal | Oxepene | Catalyzes electrophilic aminomethyloxygenative cyclization. csic.esresearchgate.net |

Ring-Closing Metathesis (RCM) for Oxepene Formation

Ring-closing metathesis (RCM) has emerged as one of the most versatile and powerful methods for the synthesis of unsaturated rings of various sizes, including seven-membered oxepenes. wikipedia.org This reaction involves the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, ethylene (B1197577), which shifts the equilibrium towards the cyclic product. organic-chemistry.org

RCM is highly valued for its exceptional functional group tolerance, allowing for the synthesis of complex and highly functionalized oxepenes that would be difficult to access through other means. rsc.orgwikipedia.org The methodology has been successfully applied to the formation of oxepenes from acyclic diene precursors prepared through standard organic transformations like O-allylation and Wittig reactions. rsc.org These oxepenes can then be further manipulated, for instance, through oxidation, to access polyoxygenated oxepanes. rsc.org

The efficiency of RCM for forming seven-membered rings is generally high. acs.org First-generation Grubbs' catalysts have been shown to effectively produce trans-fused polyethers containing oxepene rings. csic.es Second-generation catalysts offer even greater reactivity and stability, expanding the scope of possible transformations. organic-chemistry.orgnih.gov A significant advantage of RCM is its applicability to macrocyclization, enabling the synthesis of rings with 30 or more atoms. wikipedia.orgorganic-chemistry.org

The table below presents examples of RCM in the synthesis of oxepine derivatives.

| Catalyst | Substrate | Product | Yield |

| Grubbs' 1st Gen. | Diene with tetrahydropyran rings | trans-fused oxepene | Good |

| Grubbs' 2nd Gen. | Allyl ether diene | Functionalized dihydrobenzo[b]oxepin | Quantitative |

Intramolecular Ring Opening of Cyclopropanes to Dihydrobenzo[b]oxepin-5(2H)-one Derivatives

A highly efficient and atom-economical strategy for constructing benzannulated seven-membered O-heterocycles involves the intramolecular ring-opening of cyclopropane (B1198618) derivatives. nih.govacs.org This method provides access to dihydrobenzo[b]oxepin-5(2H)-one structures, which are valuable precursors and core motifs in biologically active compounds. acs.org

The reaction proceeds via a Lewis acid-mediated ring opening of a cyclopropane ring that is suitably substituted with a nucleophilic group, such as a tethered hydroxyl group. nih.govacs.org The Lewis acid facilitates the cleavage of a C-C bond within the strained three-membered ring, generating a carbocationic intermediate. This is followed by a concomitant 7-endo-tet cyclization, where the intramolecular oxygen nucleophile attacks the carbocation to forge the seven-membered oxepine ring. acs.orgacs.org This methodology has been shown to produce 4-benzoyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives in excellent yields (up to 92%) under mild conditions. nih.govacs.org The scalability of this method has also been demonstrated, making it a practical approach for preparing these important heterocyclic systems. acs.org

| Lewis Acid | Substrate | Product | Yield |

| AlCl₃ | Cyclopropane with a hydroxy group | 4-benzoyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one | up to 92% nih.govacs.orgacs.org |

Pericyclic Reaction Methodologies for Seven-Membered Oxacycles

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer another elegant pathway to seven-membered oxacycles. These reactions are often characterized by high stereospecificity. One notable example is the spontaneous disrotatory electrocyclic rearrangement of a diene epoxide, which can form an oxepine ring. nih.gov

Cycloaddition reactions are also a key strategy within this category. For instance, a 1,3-dipolar cycloaddition involving a nitrone and an alkene can be used to construct fused oxepane systems. csic.esresearchgate.net In this approach, a hydroxylamine (B1172632) reacts with an aldehyde to form a nitrone in situ, which then undergoes an intramolecular cycloaddition to generate the final fused oxacycle. csic.esresearchgate.net

While powerful, the application of pericyclic reactions to oxepine synthesis can be limited by the need for specific substrate geometries and the potential for competing reaction pathways. However, when applicable, they provide a direct and often stereocontrolled route to complex cyclic ethers. csic.es

Basic Conjugated Addition Protocols

Conjugate addition reactions, particularly intramolecular Michael additions, provide a reliable method for the synthesis of oxepane rings. csic.esresearchgate.net These reactions typically involve the addition of an oxygen nucleophile (e.g., a hydroxyl group) to an α,β-unsaturated carbonyl system or a related Michael acceptor.

The success of these 7-endo cyclizations can be enhanced by stereoelectronic effects, such as the Thorpe-Ingold effect (or gem-disubstituent effect), where the presence of two substituents on the carbon atom bearing the reacting groups brings them into closer proximity, thereby promoting cyclization. researchgate.net For example, the stereoselective synthesis of α,α′-trans-oxepanes has been achieved through an organocatalytic oxa-conjugate addition reaction that is facilitated by a strategically placed 1,3-dithiane (B146892) group. csic.esresearchgate.net This approach allows for the construction of the oxepane ring with good control over the relative stereochemistry of the substituents. researchgate.net These methods are valuable for preparing precursors that already contain the desired functionalities and stereochemistry for the final target molecule. csic.es

Ring Expansion Approaches to Oxepine Systems

Ring expansion strategies provide a powerful avenue for the synthesis of seven-membered oxacycles from more readily available five- or six-membered ring precursors. These methods often leverage the inherent stereochemistry of the starting materials to construct complex oxepine frameworks. Common tactics include the expansion of pyranyl analogs, which can be achieved through various means such as the rearrangement of cyclopropanated glycals or homologation reactions. rsc.orgresearchgate.net

Ring Expansion of Pyranyl Analogs

The conversion of pyran-derivatives into oxepanes is a widely utilized strategy in carbohydrate chemistry. rsc.org Methodologies such as the Nicholas–Ferrier rearrangement and other homologations serve as common synthetic tactics to derive oxepanes from their corresponding pyranyl analogs. rsc.orgresearchgate.net These approaches capitalize on the existing stereocenters within the pyranose ring to build the more complex seven-membered oxepane structure.

Utilization of Cyclopropanated Glycals for Oxepane and Septanose Carbohydrate Access

Among the most extensively explored methods for synthesizing polyhydroxylated oxepanes and septanoses is the ring expansion of cyclopropanated glycals. rsc.org This strategy typically involves the cyclopropanation of a carbohydrate-derived glucal or galactal, followed by an acid- or base-mediated ring-opening to yield the seven-membered oxepine. rsc.orgresearchgate.net The resulting olefin within the oxepine ring offers a versatile functional handle for further chemical transformations, including dihydroxylation, halogenation, and arylation. rsc.org

The diastereospecific cyclopropanation of glycals can be achieved using methods like dihalocarbene addition or zinc-carbenoid addition (Simmons-Smith reaction). acs.org For instance, dichloro- and dibromocarbenes tend to add stereoselectively anti to a C3 benzyloxy group, while Simmons-Smith conditions favor syn addition. acs.org Subsequent solvolytic ring expansion of these 1,2-cyclopropanated sugars, for example using potassium carbonate in refluxing methanol, can yield the desired chiral oxepins. acs.org This approach has been instrumental in the synthesis of Oxepane Nucleic Acids (ONAs), where the oxepane nucleoside monomers are prepared via the ring expansion of a cyclopropanated glycal. nih.gov

Table 1: Examples of Ring Expansion of Cyclopropanated Glycals

| Starting Material | Reaction Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| 4,6-O-(di-tert-butylsilanediyl)-d-glucal | 1. Cyclopropanation (Simmons-Smith) 2. Lewis Acid (TMSOTf) catalyzed ring expansion with silylated nucleophiles | Substituted Oxepanes | Provides access to a wide range of optically active oxepanes. acs.org | acs.org |

| Glycals (general) | 1. Dihalocarbene addition 2. Solvolysis (e.g., K₂CO₃, MeOH) | Chiral Oxepins | Diastereospecific cyclopropanation followed by ring expansion. acs.org | acs.org |

Silylated C-Nucleophile-Mediated Ring Expansion Strategies

A significant refinement in the ring expansion of cyclopropanated carbohydrates involves the use of silylated C-nucleophiles. Research has shown that a Lewis acid-catalyzed ring expansion of glucal and galactal systems can be effectively carried out using trimethylsilyl (B98337) triflate (TMSOTf). rsc.org This process is compatible with a diverse array of silylated nucleophiles. rsc.org The reaction of a cyclopropanated and acetylated glycal with a catalytic amount of TMSOTf in the presence of an excess of a silylated nucleophile leads to the formation of substituted oxepanes in good to excellent yields. rsc.orgacs.org The mechanism involves the opening of the cyclopropane ring to form an oxonium ion, which is then intercepted by the silylated nucleophile to produce the ring-expanded oxepene product. csic.es

Xanthene Ring Expansion via Wagner-Meerwein Rearrangement in Dibenzo[b,f]oxepine Synthesis

The synthesis of the dibenzo[b,f]oxepine scaffold can be achieved through a Wagner-Meerwein rearrangement of xanthene derivatives. nih.govresearchgate.net This method typically starts from a 9-hydroxyalkylxanthene. semanticscholar.orgmdpi.com In the presence of an acid catalyst such as phosphorus pentoxide in xylene, a carbocation is generated at the C9 position. cdnsciencepub.comsemanticscholar.org This carbocation undergoes a 1,2-aryl shift, expanding the central six-membered ring to the seven-membered oxepine ring system, ultimately forming the stable dibenzo[b,f]oxepine structure. cdnsciencepub.comsemanticscholar.org The nature of the substituent on the alkyl group can influence the reaction pathway. semanticscholar.org For example, the reduction of xanthene-9-carboxylic acid with lithium aluminum hydride followed by dehydration with phosphorus pentoxide leads to the formation of dibenzo[b,f]oxepin. cdnsciencepub.com

Mn(III)-Based Oxidative Radical Rearrangement Routes

An alternative strategy for the synthesis of dibenzo[b,f]oxepines from xanthene precursors involves a manganese(III)-based oxidative radical rearrangement. nih.govresearchgate.net In a key study, the oxidation of monoalkyl 2-(9H-xanthenyl)malonates with manganese(III) acetate (B1210297) [Mn(OAc)₃] in boiling glacial acetic acid yielded 9- or 10-dibenz[b,f]oxepinecarboxylates in good yields. acs.orgresearchgate.netnih.gov The proposed mechanism for this transformation includes a 1,2-aryl radical rearrangement followed by oxidative decarboxylation. acs.orgnih.gov This reaction generally proceeds with high regioselectivity. acs.orgnih.gov

Table 2: Selected Results for Mn(III)-Based Synthesis of Dibenzo[b,f]oxepinecarboxylates

| Xanthenylmalonate Substituent (R¹) | Product | Yield (%) | Reference(s) |

|---|---|---|---|

| H | Methyl 10-dibenz[b,f]oxepinecarboxylate | 85 | acs.org |

| 2-Me | Methyl 8-methyl-10-dibenz[b,f]oxepinecarboxylate | 82 | acs.org |

| 4-Me | Methyl 6-methyl-10-dibenz[b,f]oxepinecarboxylate | 80 | acs.org |

| 2-Cl | Methyl 8-chloro-10-dibenz[b,f]oxepinecarboxylate | 86 | acs.org |

Hybrid and Cascade Reaction Sequences for Oxepine Frameworks

One notable example is a one-pot, transition-metal-free synthesis of substituted dibenzo[b,f]oxepines. mdpi.com This cascade process proceeds through a nucleophilic aromatic substitution followed by a Knoevenagel condensation, achieving yields as high as 77%. mdpi.com Another approach involves a gold-catalyzed hydroalkoxylation/Povarov reaction cascade of alkynols with N-aryl imines, which furnishes fused tricyclic tetrahydroquinolines containing a heterocyclic oxepine-like ring. acs.org Furthermore, complex oxepine systems have been synthesized via cascade processes that involve the formation of a carbonyl ylide intermediate from a propargylic ester, which then undergoes an intramolecular [3+2] cycloaddition to build a highly functionalised bicyclic oxepine. scispace.com These examples highlight the power of cascade reactions to rapidly assemble the core oxepine structure from simpler starting materials.

Combined Ullmann Coupling and Friedel-Crafts Reactions

A classical and reliable two-step approach to the dibenzo[b,f]oxepine skeleton involves a combination of the Ullmann coupling and the Friedel-Crafts reaction. nih.govmdpi.com This synthetic sequence is a foundational method for constructing the tricyclic ether framework.

The process typically begins with an Ullmann diaryl ether synthesis, where an appropriate acetophenone (B1666503) halogen derivative is reacted with a phenol (B47542) derivative to form a diphenyl ether intermediate. nih.gov This is followed by the conversion of the ketone group into an acid or its derivative. The subsequent key step is an intramolecular Friedel-Crafts reaction, which facilitates the cyclization to form the seven-membered ring. Finally, reduction of the resulting carbonyl group and subsequent dehydration yields the dibenzo[b,f]oxepine core. nih.gov This method, while multi-step, is a versatile route to the fundamental oxepine structure. nih.govmdpi.com

Sequential Heck Reaction and Palladium-Catalyzed Etherification

More contemporary methods leverage the power of palladium catalysis to construct the oxepine ring in a sequential or domino fashion. The sequential Mizoroki-Heck reaction and palladium-catalyzed etherification is an effective protocol for the synthesis of dibenzo[b,f]oxepine derivatives. nih.govmdpi.com

This convergent strategy often involves the Heck coupling of an aryl halide with an aryl acrylate, which is then followed by an intramolecular palladium-catalyzed etherification to close the seven-membered ring. beilstein-journals.org This approach can provide C-10 carboxylates of dibenz[b,f]oxepine in good yields. beilstein-journals.org One of the challenges in such intramolecular Heck reactions can be controlling the regioselectivity between 7-endo and 6-exo cyclization pathways. beilstein-journals.org However, strategic placement of substituents, such as on the alpha-position of the acrylate, can steer the reaction towards the desired endo-cyclized product. beilstein-journals.org This sequential catalytic process offers a more modern and convergent route to the oxepine core compared to classical methods. beilstein-journals.orgresearchgate.net

One-Pot Cascade Reactions under Copper-Assisted and Copper-Free Conditions

To enhance synthetic efficiency, one-pot cascade reactions have been developed for the synthesis of functionalized dibenzo[b,f]oxepines. These methods can proceed under both copper-assisted and copper-free conditions, offering flexibility and access to a variety of derivatives from simple starting materials. nih.gov

One such cascade process involves the reaction between 2-(2-hydroxyphenyl)acetonitriles and 2-haloarylaldehydes. rsc.org This sequence can be initiated by a nucleophilic aromatic substitution followed by a Knoevenagel condensation. mdpi.com Mechanistic studies suggest that the reaction can proceed via an initial intermolecular biaryl ether formation, which then undergoes an intramolecular condensation to afford the oxepine structure. This transition-metal-free approach provides a straightforward and atom-economical route to the dibenzo[b,f]oxepine scaffold. mdpi.com

Alkyne-Aldehyde Metathesis Reactions

An efficient and atom-economical strategy for constructing both dibenzo[b,f]oxepines and benzo[b]oxepines is through an iron(III) chloride-catalyzed alkyne-aldehyde metathesis. beilstein-journals.orgresearchgate.net This reaction proceeds with high regio- and chemoselectivity under mild conditions, making it an attractive method for synthesizing structurally diverse seven-membered oxygen heterocycles. beilstein-journals.orgresearchgate.net

The reaction involves an intramolecular metathesis of a substrate containing both an alkyne and an aldehyde functional group, such as 2-(2′-phenylethynyl-phenyloxy)-benzaldehyde. beilstein-journals.orgresearchgate.net Among various Lewis and Brønsted acid catalysts tested, environmentally benign and inexpensive iron(III) chloride has proven to be uniquely effective for this transformation. beilstein-journals.orgresearchgate.net The proposed mechanism proceeds through a [2+2] cycloaddition and cycloreversion pathway. researchgate.net This methodology is noted for its simplicity and broad substrate scope, accommodating various substituents on the aromatic rings. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Catalysts in Alkyne-Aldehyde Metathesis

| Catalyst | Efficacy in Metathesis of 2-(2′-phenylethynyl-phenyloxy)-benzaldehyde |

| FeCl₃ | Effective |

| Au(III) | Ineffective |

| In(III) | Ineffective |

| Zn(II) | Ineffective |

| Ag(I) | Ineffective |

| Triflic acid | Ineffective |

| Data sourced from research on FeCl₃-catalyzed synthesis of dibenzo[b,f]oxepines. beilstein-journals.orgresearchgate.net |

Nickel-Catalyzed Divergent Reductive-Heck Reactions for Dibenzo[b,e]oxepines

A significant challenge in synthetic chemistry is the construction of medium-sized rings with high regioselectivity. Nickel-catalyzed divergent reductive-Heck reactions have emerged as a powerful solution for the efficient and stereoselective synthesis of dibenzo[b,e]oxepines. Current time information in Bangalore, IN.sioc-journal.cn This scalable protocol demonstrates excellent tolerance to a wide range of functional groups and proceeds under mild conditions. Current time information in Bangalore, IN.sioc-journal.cn

The reaction utilizes 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives as substrates. Through careful regulation of the reducing agents and solvent systems, this method provides regio- and stereoselective access to the desired functionalized dibenzo[b,e]oxepine scaffolds in high to excellent yields. Current time information in Bangalore, IN.sioc-journal.cn A key advantage of this nickel-catalyzed approach is its ability to overcome the high energy barrier associated with β-hydride elimination in nickel systems, which has been a traditional challenge. Current time information in Bangalore, IN. The reaction proceeds via an initial oxidative addition of the Ni(0) catalyst, followed by a regioselective 7-exo-cyclization. Current time information in Bangalore, IN. This methodology offers a predictable and robust route to these important medium-ring oxygen heterocycles. Current time information in Bangalore, IN.sioc-journal.cn

Table 2: Key Features of Ni-Catalyzed Reductive-Heck Reaction

| Feature | Description |

| Catalyst System | Ni(0) with regulation of reducing agents and solvents. |

| Selectivity | High regio- and stereoselectivity for 7-exo cyclization. |

| Yields | Generally high to excellent (e.g., 74-94%). |

| Substrate Scope | Tolerates a wide variety of aryl and aliphatic alkynes, including those with hydroxyl groups. |

| Data based on studies of Ni(0)-catalyzed synthesis of Dibenzo[b,e]oxepines. Current time information in Bangalore, IN.sioc-journal.cn |

Stereoselective Synthetic Pathways to Oxepine Scaffolds

Achieving stereocontrol in the synthesis of complex cyclic systems is a paramount goal in organic chemistry. Several advanced methodologies have been developed to produce oxepine scaffolds with high levels of stereoselectivity.

Gold-catalyzed cyclizations of (o-alkynyl)phenoxyacrylates with various nucleophiles provide a catalytic approach to highly functionalized benzo[b]oxepines with excellent stereoselectivity under mild reaction conditions. mdpi.com

Another powerful strategy is the organocatalytic asymmetric synthesis of bridged tetrahydrobenzo[b]oxepines. This method utilizes a chiral Brønsted acid to catalyze an asymmetric aza-Piancatelli rearrangement/Michael addition sequence, affording bridged cyclic products in good yields with outstanding enantio- and diastereoselectivities. rsc.org

For fused ring systems, the stereoselective synthesis of cis- and trans-fused bicyclic oxepine derivatives containing a pyrrolidine (B122466) ring has been achieved using an aza-Cope rearrangement-Mannich cyclization as the key step. The investigation of the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of substrates like 3-amino-4-vinyltetrahydro-2H-pyran-4-ol derivatives demonstrated that the process occurs with high yield and diastereoselectivity, which can be rationalized by analyzing the low-energy conformations of the starting materials.

Furthermore, the previously mentioned nickel-catalyzed reductive-Heck reaction also provides stereoselective access to functionalized dibenzo[b,e]oxepines, highlighting the versatility of modern transition-metal catalysis in controlling the three-dimensional architecture of these important heterocyclic compounds. Current time information in Bangalore, IN.sioc-journal.cn

Advanced Reactivity and Derivatization of 2 2 Bromoethyl Oxepine Analogs

Further Functionalization of the Oxepine Core Structure

The olefinic bonds within the oxepine ring serve as a key functional handle for introducing molecular diversity. These double bonds can undergo a variety of addition and transformation reactions, allowing for the synthesis of a broad spectrum of derivatives with potentially novel properties.

Dihydroxylation: The conversion of the double bonds in the oxepine ring to vicinal diols represents a significant transformation, introducing hydrophilicity and new stereocenters. While direct dihydroxylation of 2-(2-bromoethyl)oxepine is not extensively documented, the reactivity of analogous systems, such as carbohydrate-derived oxepines, provides valuable insight. Standard dihydroxylation conditions, for instance using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), have been successfully applied to oxepine systems to yield the corresponding diols. nih.govthieme-connect.com For example, the dihydroxylation of an oxepine intermediate was a key step in the total synthesis of Radulanin A. nih.govthieme-connect.com

A one-pot, ruthenium-catalyzed ring-closing metathesis/syn-dihydroxylation has also been developed for the synthesis of bicyclic iminosugars, demonstrating the feasibility of combining ring formation and dihydroxylation in a single operation for related heterocyclic systems. researchgate.net These methods suggest that the olefinic bonds of this compound could be selectively dihydroxylated to produce polyhydroxylated oxepane (B1206615) derivatives. The table below summarizes representative dihydroxylation reactions on oxepine-related structures.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Dihydrooxepin derivative | NMO, K₂OsO₄ | Diol derivative | - | nih.gov |

| Allylic alcohol with a 2-allyloxyaryl group | 1. Overman rearrangement 2. Ring-closing metathesis | 5-Amino-2,5-dihydro-1-benzoxepine | - | researchgate.net |

| Bishomoallylic alcohol | OsO₄, TMEDA | Diol | - | researchgate.net |

Arylation: The introduction of aryl groups to the oxepine core can significantly modify its electronic and steric properties. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for this purpose. For instance, a one-pot synthesis of dibenzo[b,d]oxepines has been achieved through a sequence involving olefinic C-F bond functionalization followed by an intramolecular Pd-catalyzed C-H arylation. nih.govacs.org This demonstrates the viability of forming C-C bonds with the oxepine core under palladium catalysis. While this example is an intramolecular cyclization to form a fused system, it highlights the reactivity of the oxepine framework towards arylation. The general strategy often involves the creation of hetero-tricyclic compounds through alkylation followed by a highly selective intramolecular Heck arylation reaction. nih.gov

The following table presents data on arylation reactions leading to oxepine-containing structures.

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1-Bromo-2-(2,2-difluorovinyl)benzene, Phenol (B47542) | Pd(OAc)₂, DavePhos, K₂CO₃ | Dibenz[b,d]oxepine derivative | Moderate to High | nih.govacs.org |

| 2′-(2-bromophenoxy)-acetophenone | Pd catalyst | Dibenzo[b,f]oxepin-10(11H)-one | - | researchgate.net |

Synthetic Transformations of the Bromoethyl Side Chain

The 2-bromoethyl substituent is a versatile functional group that can be readily modified to introduce a variety of other functionalities, extend the carbon chain, or participate in cyclization reactions.

The bromine atom of the bromoethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide range of functional groups. For example, reaction with sodium azide (B81097) would yield an azidoethyl derivative, which can be further reduced to an aminoethyl group. Similarly, reaction with cyanides would lead to a propylnitrile derivative, which can be hydrolyzed to a carboxylic acid, effectively elongating the side chain by one carbon.

A common strategy for chain elongation involves the alkylation of terminal alkynes. The bromoethyl group can act as an electrophile in an SN2 reaction with an acetylide anion, forming a new carbon-carbon bond and extending the side chain. youtube.com This method allows for the introduction of an alkyne functionality, which can be further manipulated.

The following table provides examples of reactions involving bromoalkyl side chains that are analogous to potential transformations of this compound.

| Starting Material | Reagent | Product | Key Transformation | Reference |

| Acrolein | HBr, then 1,3-propanediol | 2-(2-Bromoethyl)-1,3-dioxane | Protection and bromination | orgsyn.org |

| Methyl vinyl ketone | HBr, then neopentanediol | 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane | Protection and bromination | orgsyn.org |

| Terminal alkyne | 1. NaNH₂ 2. R-Br | Elongated alkyne | C-C bond formation | youtube.com |

The bromoethyl side chain, in conjunction with the oxepine ring or other introduced functional groups, can participate in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For instance, if a nucleophile is present elsewhere in the molecule, it can displace the bromide to form a new ring.

A notable example is the Parham cyclization, where an aryllithium, generated from an aryl bromide, undergoes intramolecular cyclization by attacking an electrophilic side chain. acgpubs.org While this specific example involves an aryl bromide, a similar principle could be applied where a nucleophile generated on the oxepine ring attacks the bromoethyl side chain.

Furthermore, radical cyclizations offer another powerful method for ring formation. Radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers has been shown to be an effective method for constructing cyclic compounds. acs.org This suggests that a radical generated at a suitable position could attack the double bond of the oxepine ring or a functional group on the side chain to initiate cyclization. The intramolecular cyclization of alkenyl substrates using oxidative umpolung of alkali metal bromides also presents a potential pathway for forming new heterocyclic structures. chiba-u.jp

The table below outlines examples of intramolecular cyclizations involving bromoalkyl groups in different molecular contexts.

| Substrate | Conditions | Product | Cyclization Type | Reference |

| 2-Bromo-4,5-dimethoxy-(2-bromoethyl)benzene | n-BuLi, THF/hexane, -95 to -100 °C | 4,5-Dimethoxybenzocyclobutene | Intramolecular nucleophilic substitution | acgpubs.org |

| (Bromomethyl)dimethylsilyl propargyl ethers | Radical initiator (e.g., AIBN, Bu₃SnH) | Cyclic silyl (B83357) ether | Radical cyclization | acs.org |

| N-alkenyl-N-(2-bromoethyl)amine | Base | N-vinylpyrrolidine | Intramolecular N-alkylation | - |

Interconversion of Oxepine Isomers

Oxepine and its derivatives can exist as different isomers, and their interconversion is a topic of significant interest, particularly concerning their stereochemistry and thermodynamic stability.

The double bonds within the oxepine ring and in substituents attached to it can exhibit E/Z isomerism. Studies on dibenzo[b,f]oxepine derivatives containing azo bonds have shown that E/Z isomerization can be controlled photochemically. mdpi.comresearchgate.net These azo-dibenzo[b,f]oxepine derivatives can be switched between their E and Z isomers using visible light, a property that is of interest for applications in photopharmacology. mdpi.commdpi.com

The isomerization process is influenced by the substitution pattern and the solvent polarity. For the parent oxepine, there is a valence tautomerism equilibrium with its bicyclic isomer, benzene (B151609) oxide. beilstein-journals.org This equilibrium is sensitive to substituents and solvent, with methyl substitution at the 2- and 7-positions favoring the oxepine form. beilstein-journals.org While this compound itself does not have the dibenzo fusion, the principles of steric and electronic effects influencing the stability and interconversion of isomers are applicable. The geometry of E/Z isomers can be analyzed using computational methods like Density Functional Theory (DFT), and the energy differences between isomers can be calculated. researchgate.netmdpi.com

The following table summarizes key findings from E/Z isomerization studies on oxepine derivatives.

| Compound Type | Method of Isomerization | Key Findings | Reference(s) |

| Azo-dibenzo[b,f]oxepine derivatives | Photochemical (Visible light) | Reversible E/Z isomerization; potential for photopharmacology. | mdpi.comresearchgate.netmdpi.com |

| Parent Oxepine | Thermal/Solvent-dependent | Equilibrium with benzene oxide; substituent and solvent polarity affect equilibrium position. | beilstein-journals.org |

| N-(Phenoxycarbonyl)azepine | - | Shallow boat structure, isomerization favors the monocyclic form. | beilstein-journals.org |

Applications of 2 2 Bromoethyl Oxepine and Its Derivatives in Complex Organic Molecular Architectures

Role as Key Synthetic Intermediates and Versatile Building Blocks

The utility of 2-(2-Bromoethyl)oxepine as a key synthetic intermediate lies in the chemical reactivity of the bromoethyl side chain. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. solubilityofthings.com This allows for the introduction of various functional groups and the extension of the carbon chain, making it a versatile building block in the synthesis of more complex molecules. solubilityofthings.com This reactivity is analogous to other β-haloacetals and ketals, which are widely used as alkylating agents and in the preparation of Grignard reagents. orgsyn.org

The bromoethyl moiety can participate in a variety of coupling reactions, enabling the connection of the oxepine core to other molecular fragments. This strategic placement of a reactive handle on the oxepine ring system is crucial for the modular assembly of complex organic structures. The synthesis of such functionalized oxepines can be achieved through various methods, including the bromination of corresponding alcohol precursors. researchgate.net

Strategies for Constructing Natural Products and Their Analogs with Oxepine Moieties

The construction of natural products containing oxepine and dihydrooxepin motifs is a significant challenge in total synthesis. nih.gov A variety of synthetic methods have been developed to install these structural motifs, highlighting the importance of versatile oxepine-based building blocks. nih.gov The synthesis of these complex molecules often relies on strategic bond formations to construct the seven-membered ring and introduce necessary stereochemistry. researchgate.net

Carbohydrate-based oxepines are valuable intermediates in the synthesis of septanose carbohydrates, which are seven-membered ring homologues of natural pyranose sugars. nih.govacs.org These ring-expanded carbohydrates are of interest for their potential to interact with biological systems in novel ways. acs.orguconn.edu A common strategy involves the epoxidation of a glucose-derived oxepine to form a 1,2-anhydroseptanose, which can then be opened by a nucleophile to generate septanoside derivatives. nih.govacs.org

The synthesis of these precursor oxepines can be accomplished through methods such as ring-closing metathesis (RCM) or reductive elimination. nih.gov The choice of synthetic route and protecting groups can influence the efficiency and scalability of the synthesis of the desired oxepine. uconn.edu

| Precursor Type | Synthetic Strategy | Target Molecule | Reference |

| Carbohydrate-based Oxepine | Epoxidation and Nucleophilic Opening | Methyl Septanoside | nih.gov |

| Pyranose Derivatives | Reductive Elimination | Per-O-acetyl Oxepines | uconn.edu |

| Allylic Alcohols | Electrophilic Cyclization | Iodomethyl C-septanosides | uconn.edu |

The development of synthetic methods to access polyoxygenated oxepanes is also an active area of research, driven by their presence in many biologically important molecules. odu.edursc.org These methods include radical cyclizations, Lewis acid-mediated cyclizations, and ring-expansion strategies, often starting from sugar-based or non-sugar-based precursors. odu.edursc.orgresearchgate.net

The fusion of an oxepine ring to other heterocyclic systems, such as quinolines, leads to novel polycyclic architectures with potential applications in medicinal chemistry. researchgate.netbeilstein-journals.org The synthesis of these complex fused systems often involves a multi-step sequence, starting with the construction of a suitably functionalized precursor that can undergo an intramolecular cyclization to form the oxepine ring.

One successful strategy for the synthesis of benzo[h]areno rsc.orguconn.eduoxepino[3,4-b]quinolin-8(14H)-ones involves a two-step procedure: a one-pot synthesis of 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids, followed by an intramolecular Friedel-Crafts acylation reaction using Eaton's reagent. researchgate.net This approach provides an economical route to these novel hybrid structures. researchgate.net Similarly, polyphosphoric acid (PPA) can be an effective cyclization agent for such intramolecular acylations. beilstein-journals.org

| Starting Materials | Key Reaction | Product | Reference |

| 2-(Aryloxymethyl)benzo[h]quinoline-3-carboxylic acids | Intramolecular Friedel-Crafts Acylation | Benzo[h]areno rsc.orguconn.eduoxepino[3,4-b]quinolin-8(14H)-ones | researchgate.net |

| 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives | Intramolecular Friedel-Crafts Acylation | 12-Phenylbenzo rsc.orguconn.eduoxepino[3,4-b]quinolin-13(6H)-one derivatives | beilstein-journals.org |

| 6-Benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acids | Intramolecular Friedel-Crafts Acylation | 10-Benzoyl-benzo rsc.orguconn.eduoxepino[3,4-b]quinolin-13(6H)-ones | tandfonline.com |

Contribution to the Synthesis of Advanced Organic Materials (General Oxepines)

The unique structural and electronic properties of oxepines make them attractive building blocks for the synthesis of advanced organic materials. researchgate.net For instance, oxepine-based π-conjugated ladder polymers have been synthesized and investigated for their potential applications in electronic and dielectric materials. researchgate.net The incorporation of the non-planar oxepine ring into a polymer backbone can influence the material's solubility and solid-state packing, which in turn affects its electronic properties. researchgate.net

The synthesis of these materials often involves a two-step strategy, starting with the creation of a single-stranded conjugated polymer with appropriate functional groups, followed by an intramolecular ring-closure reaction to form the ladder structure. researchgate.net The development of new synthetic methods, such as visible-light-induced cycloadditions, is expanding the scope of accessible oxepine-containing polycyclic systems for materials science applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.